N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a cyclohexyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the Tetrahydro-1,3,5-triazine Ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through alkylation reactions using cyclohexyl halides.
Sulfonamide Formation: The final step involves the reaction of the tetrahydro-1,3,5-triazine derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-3,4-dimethoxybenzenesulfonamide
- 1,3,5-triazine derivatives
Uniqueness
N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its cyclohexyl group and tetrahydro-1,3,5-triazine ring contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H22N4O2S |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H22N4O2S/c20-22(21,14-9-5-2-6-10-14)18-15-16-11-19(12-17-15)13-7-3-1-4-8-13/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H2,16,17,18) |
InChI Key |
PBJJUGKMFMPJEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.